molecular formula C21H26N2O2S B3013337 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 693235-89-1

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3013337
CAS No.: 693235-89-1
M. Wt: 370.51
InChI Key: ZGYACBXGSDPDMO-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with tetramethyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 2,3,5,6-tetramethylbenzene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with 2-(2-methyl-1H-indol-3-yl)ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indole moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzene: A simpler compound with only the tetramethyl-substituted benzene ring.

    N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzene-1-sulfonamide: Lacks the tetramethyl groups but retains the indole and sulfonamide functionalities.

Uniqueness

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its tetramethyl-substituted benzene ring and the indole moiety. This structural complexity provides distinct chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-12-14(2)16(4)21(15(13)3)26(24,25)22-11-10-18-17(5)23-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYACBXGSDPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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